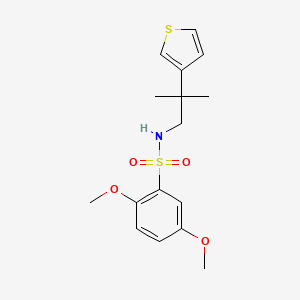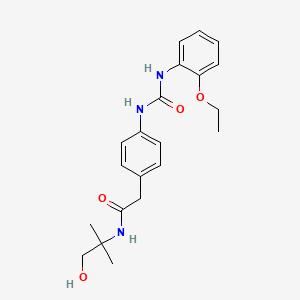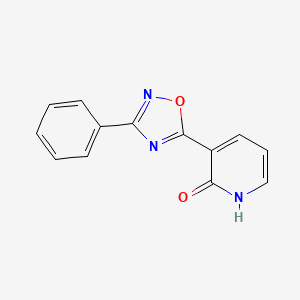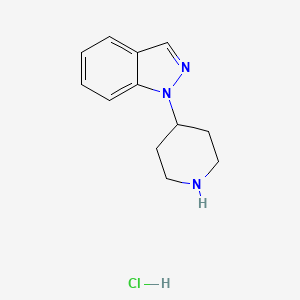![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylene-[1,4]dioxepane is a heterocyclic organic compound classified as a ketene acetal. Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 4 positions, with a methylene group (CH2) attached to the carbon atom at the 6 position
准备方法
Synthetic Routes and Reaction Conditions
6-Methylene-[1,4]dioxepane can be synthesized through radical ring-opening polymerization (rROP) of cyclic ketene acetals. The synthesis involves the use of conventional radical initiators such as azobisisobutyronitrile (AIBN) and t-butyl peroxide (TBPO) . The reaction is typically carried out at elevated temperatures, around 120°C, to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the copolymerization of the compound with other vinyl monomers, such as methyl methacrylate (MMA), to introduce degradable ester linkages into the polymer backbone . This method allows for the large-scale production of the compound and its incorporation into various polymeric materials.
化学反应分析
Types of Reactions
6-Methylene-[1,4]dioxepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators like AIBN and TBPO for polymerization reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include polyesters and other polymeric materials with degradable ester linkages . These products have significant applications in various fields, including biomedical and environmental applications.
科学研究应用
6-Methylene-[1,4]dioxepane has a wide range of scientific research applications, including:
Polymer Chemistry: The compound is used in the synthesis of degradable and chemically recyclable polymers.
Biomedical Applications: It is used in the development of thermoresponsive and degradable hydrogels for drug delivery systems and tissue engineering.
Environmental Applications: The compound’s degradable properties make it suitable for use in environmentally friendly materials and packaging.
作用机制
The mechanism of action of 6-Methylene-[1,4]dioxepane involves radical ring-opening polymerization (rROP). The radical addition to the carbon-carbon double bond of the compound generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical . This process introduces degradable ester linkages into the polymer backbone, making the resulting polymers suitable for various applications.
相似化合物的比较
6-Methylene-[1,4]dioxepane can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are cyclic ketene acetals and undergo similar radical ring-opening polymerization reactions.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): This compound has a similar structure but includes a benzene ring, which provides additional stability to the ring-opened radical.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound has a five-membered ring and a phenyl group, which also stabilizes the ring-opened radical.
The uniqueness of this compound lies in its seven-membered ring structure and the specific properties it imparts to the resulting polymers, such as enhanced degradability and recyclability.
属性
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)

![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)

![8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2794322.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)


![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794334.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)

